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Compound of Interest

2,3-Dichloro-4-
Compound Name:
hydroxybenzaldehyde

Cat. No.: B099714

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for 2,3-Dichloro-4-hydroxybenzaldehyde. Due to the limited availability of published
experimental spectra for this specific molecule, this guide presents predicted values and data
from structurally similar compounds to offer a robust analytical framework. The information
herein is intended to support researchers in the identification, characterization, and quality
control of 2,3-Dichloro-4-hydroxybenzaldehyde and related compounds.

Core Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 2,3-Dichloro-4-
hydroxybenzaldehyde based on the analysis of related molecules and established
spectroscopic principles.

Table 1: Predicted *H NMR Spectroscopic Data (in DMSO-ds)
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Predicted Chemical

Coupling Constant

Protons Shift (5, ppm) Multiplicity (3, Hz)
Aldehyde (-CHO) 9.5-10.5 Singlet

Aromatic (H-5) 75-7.8 Doublet 8.0-9.0
Aromatic (H-6) 7.0-7.3 Doublet 8.0-9.0
Hydroxyl (-OH) 10.0-11.0 Singlet (broad)

Table 2: Predicted 13C NMR Spectroscopic Data (in DMSO-de)

Carbon Atom

Predicted Chemical Shift (8, ppm)

C=0 (Aldehyde) 188 - 192
C-4 (C-OH) 155 - 160
C-2 (C-Cl) 130 - 135
C-3 (C-Cl 125-130
C-1 128 - 132
C-5 130 - 135
C-6 115-120
Table 3: Key Infrared (IR) Absorption Bands
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Predicted Wavenumber

Functional Group Intensity
(cm™)
O-H Stretch (Phenolic) 3200 - 3600 Broad, Strong
C-H Stretch (Aromatic) 3000 - 3100 Medium
C-H Stretch (Aldehyde) 2700 - 2900 Medium, often two bands
C=0 Stretch (Aldehyde) 1670 - 1700 Strong
C=C Stretch (Aromatic) 1550 - 1600 Medium to Strong
C-O Stretch (Phenolic) 1200 - 1300 Strong
C-CI Stretch 700 - 850 Strong

Table 4: Expected Mass Spectrometry Fragmentation

m/z Interpretation
[M]* Molecular ion peak cluster (due to 3>Cl and
190/192/194 _
37Cl isotopes)
189/191/193 [M-H]*
161/163/165 [M-CHOJ*
126/128 [M-CHO-CI*

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited, providing

a foundation for the acquisition of high-quality data for 2,3-Dichloro-4-hydroxybenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and proton/carbon environments of the

molecule.

Methodology:
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Sample Preparation:
o Weigh approximately 10-20 mg of 2,3-Dichloro-4-hydroxybenzaldehyde.

o Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-des, CDClI3)
in a clean, dry NMR tube.

o Add a small amount of tetramethylsilane (TMS) as an internal standard (& 0.00 ppm).
Instrumentation:

o A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better
resolution.

'H NMR Data Acquisition:
o Acquire the spectrum using a standard pulse sequence.

o Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2
seconds, and a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise
ratio.

13C NMR Data Acquisition:
o Acquire the spectrum using a proton-decoupled pulse sequence.

o Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more)
and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

Data Processing:

[e]

Apply Fourier transformation to the acquired free induction decay (FID).

o

Phase and baseline correct the resulting spectrum.

[¢]

Calibrate the chemical shifts relative to the TMS signal.

[¢]

Integrate the signals in the *H NMR spectrum to determine the relative proton ratios.
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Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology:
o Sample Preparation (Attenuated Total Reflectance - ATR):

o Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

o Place a small amount of the solid 2,3-Dichloro-4-hydroxybenzaldehyde sample directly
onto the ATR crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the
crystal.

e Instrumentation:

o Astandard FTIR spectrometer equipped with a single-reflection ATR accessory.
o Data Acquisition:

o Collect a background spectrum of the empty, clean ATR crystal.

o Collect the sample spectrum over a typical range of 4000-400 cm™1.

o Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
» Data Processing:

o The instrument software will automatically subtract the background spectrum from the
sample spectrum.

o Identify and label the characteristic absorption peaks corresponding to the functional
groups.

Mass Spectrometry (MS)
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Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
e Sample Introduction:

o For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable
method. Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane

or methanol).

o Alternatively, direct infusion via Electrospray lonization (ESI) or Atmospheric Pressure
Chemical lonization (APCI) can be used.

e |nstrumentation:

o A mass spectrometer capable of electron ionization (El) for GC-MS or ESI/APCI for direct
infusion. A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended

for accurate mass measurements.
o Data Acquisition (GC-MS Example):
o Inject the sample solution into the GC.

o The compound will be separated on the GC column and then enter the mass

spectrometer.
o Acquire mass spectra over a suitable m/z range (e.g., 50-500).
e Data Analysis:

o Identify the molecular ion peak cluster, which will show a characteristic isotopic pattern for
a molecule containing two chlorine atoms.

o Analyze the fragmentation pattern to identify characteristic losses of functional groups
(e.g., -CHO, -Cl).

Visualizations
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The following diagrams illustrate the logical workflow for the spectroscopic analysis of 2,3-

Dichloro-4-hydroxybenzaldehyde.

Sample Preparation

2,3-Dichloro-4-hydroxybenzaldehyde
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Caption: Experimental workflow for spectroscopic analysis.
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e A

Spectroscopic Signatures

Molecular Properties

: 1H & 13C NMR:
Functional Groups: - Aldehyde proton ~10 ppm
- Aldehyde (-CHO) - Aromatic protons

- Phenol (-OH) - Phenolic proton
- Aryl Halide (-Cl) - Carbonyl carbon ~190 ppm

2,3-Dichloro-4-
hydroxybenzaldehyde

Chemical Structure

Mass Spectrometry:

- Molecular ion cluster
(due to Cl isotopes)

- Fragmentation pattern

IR Spectroscopy:
- C=0 stretch ~1680 cm~1
- O-H stretch (broad)
- C-Cl stretch

Functional_groups

Click to download full resolution via product page

Caption: Relationship between structure and spectra.

 To cite this document: BenchChem. [Spectroscopic Profile of 2,3-Dichloro-4-
hydroxybenzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b099714#spectroscopic-data-of-2-3-dichloro-4-
hydroxybenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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